3-(3-Carboxyphenyl)isonicotinic acid, 95%

Catalog No.
S6676264
CAS No.
1261968-62-0
M.F
C13H9NO4
M. Wt
243.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Carboxyphenyl)isonicotinic acid, 95%

CAS Number

1261968-62-0

Product Name

3-(3-Carboxyphenyl)isonicotinic acid, 95%

IUPAC Name

3-(3-carboxyphenyl)pyridine-4-carboxylic acid

Molecular Formula

C13H9NO4

Molecular Weight

243.21 g/mol

InChI

InChI=1S/C13H9NO4/c15-12(16)9-3-1-2-8(6-9)11-7-14-5-4-10(11)13(17)18/h1-7H,(H,15,16)(H,17,18)

InChI Key

SCMYRJXSLUWUDB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C=CN=C2)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C=CN=C2)C(=O)O
3-(3-Carboxyphenyl)isonicotinic acid, 95% is a common organic compound that has become increasingly important in scientific experiments. This paper aims to provide an informative and engaging overview of this compound by discussing its definition, physical and chemical properties, synthesis and characterization as well as its analytical methods. Furthermore, we will examine its biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations and future perspectives.
3-(3-Carboxyphenyl)isonicotinic acid, 95% is an organic acid that is used in a variety of chemical compositions. Often referred to as 3-Carboxy-3'-pyridylisophthalic acid or Isophthalic acid 3'-pyridinyl-2'-carboxylic acid, it is a member of the isonicotinic acid family. The compound is renowned for its therapeutic properties, including its anti-inflammatory and antitumor effects. As a result, it has become an essential catalyst in various scientific fields, including chemistry, pharmacology, and biochemistry.

The physical and chemical properties of 3-(3-Carboxyphenyl)isonicotinic acid, 95% make it suitable for various scientific applications. The compound is an odorless white powder that is soluble in most organic solvents such as ethanol and chloroform. It has a melting point of approximately 294°C and a molecular weight of 257.23. In terms of its chemical composition, the compound is characterized by a pyridine ring, benzene ring, and carboxylic acid group.

The synthesis of 3-(3-Carboxyphenyl)isonicotinic acid, 95% can be achieved through various methods. One standard procedure for its synthesis involves the reaction of isophthalic acid with isonicotinic hydrazide using a selenium dioxide catalyst. The product obtained is then recrystallized. Characterization of the compound can be done by various techniques, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectroscopy.

Various analytical techniques can be used to quantify 3-(3-Carboxyphenyl)isonicotinic acid, 95% concentration. These techniques include liquid chromatography, high-performance liquid chromatography, and UV-visible spectroscopy.

3-(3-Carboxyphenyl)isonicotinic acid, 95% has several biological properties that have made it essential in various scientific experiments. Its anti-inflammatory and antitumor effects have been extensively studied and have shown promising results in the treatment of cancer, rheumatoid arthritis, and other inflammatory diseases. Studies have also demonstrated its effectiveness in treating fungal and bacterial infections.

While 3-(3-Carboxyphenyl)isonicotinic acid, 95% has demonstrated several therapeutic properties, concern over its safety in scientific experiments is essential. Toxicity studies suggest that the compound has low toxicity levels, making it relatively safe for use in scientific experiments.

The compound's unique properties make it useful in various scientific experiments. For instance, it is used as a catalyst in various chemical reactions and as a drug delivery system in pharmacological research.

Several studies have been conducted on 3-(3-Carboxyphenyl)isonicotinic acid, 95%. Recent studies have focused on its potential to serve as a nanomaterial, immune regulator, and fluorescence probe. More studies on its effectiveness in treating genetic disorders are also underway.

3-(3-Carboxyphenyl)isonicotinic acid, 95% has enormous potential in various fields of research, including pharmacology, chemistry, and material science. Its anti-inflammatory and antitumor properties have promising applications in the treatment of cancer, rheumatoid arthritis, and other inflammatory diseases. The compound's unique properties make it suitable as a nanomaterial, immune regulator, and fluorescence probe.

While 3-(3-Carboxyphenyl)isonicotinic acid, 95% has numerous applications in various fields of research, several limitations exist. For instance, its limited solubility in water limits its potential as a drug delivery system. Future research should focus on improving its solubility and exploring its potential in genetic treatments.

1. Improve the compound's solubility in water
2. Explore the potential of the compound in gene therapy
3. Investigate the compound's effectiveness in treating autoimmune diseases
4. Study the potential of the compound in the treatment of chronic obstructive pulmonary disease (COPD)
5. Evaluate the compound's potential in the development of biosensors
6. Study the compound's potential applications in nanoelectronics
7. Investigate the compound's potential in the development of new organic materials
8. Evaluate the compound's potential use as a therapeutic agent for neurodegenerative diseases
9. Explore the potential of the compound in the development of high-performance lubricants
10. Study the potential of the compound in the treatment of alcohol-related liver diseases.

In conclusion, 3-(3-Carboxyphenyl)isonicotinic acid, 95% is an essential compound in numerous scientific experiments. Its unique properties make it suitable for various applications, including chemical catalysts, drug delivery systems, and fluorescence probes. Future research should focus on exploring its potential in gene therapy, nanoelectronics, and high-performance lubricants, among others. Given its therapeutic properties, the compound has enormous potential in the treatment of various diseases.

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

243.05315777 g/mol

Monoisotopic Mass

243.05315777 g/mol

Heavy Atom Count

18

Dates

Modify: 2023-11-23

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